molecular formula C5H7BrN4 B189488 5-Bromo-4-hydrazino-6-methylpyrimidine CAS No. 3438-58-2

5-Bromo-4-hydrazino-6-methylpyrimidine

Cat. No.: B189488
CAS No.: 3438-58-2
M. Wt: 203.04 g/mol
InChI Key: AVPGLDJNFAIPAQ-UHFFFAOYSA-N
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Description

5-Bromo-4-hydrazino-6-methylpyrimidine: is a heterocyclic compound with the molecular formula C5H7BrN4 . It is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position, a hydrazino group at the 4-position, and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-hydrazino-6-methylpyrimidine typically involves the bromination of 4-hydrazino-6-methylpyrimidine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-hydrazino-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Azo compounds.

    Reduction Products: Amines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry: 5-Bromo-4-hydrazino-6-methylpyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various substituted pyrimidines and pyrimidine-based ligands .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer, antiviral, and antibacterial activities. Its ability to interact with biological targets makes it a valuable scaffold in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique chemical properties enable the creation of materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-Bromo-4-hydrazino-6-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The hydrazino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The bromine atom and methyl group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-hydrazino-6-methylpyrimidine is unique due to the presence of both a bromine atom and a hydrazino group on the pyrimidine ring. This combination imparts distinct reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

(5-bromo-6-methylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4/c1-3-4(6)5(10-7)9-2-8-3/h2H,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPGLDJNFAIPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355822
Record name 5-bromo-4-hydrazino-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3438-58-2
Record name 5-bromo-4-hydrazino-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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